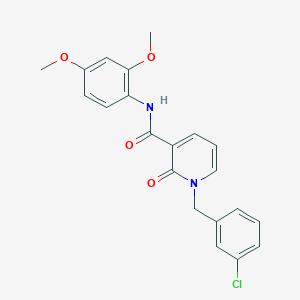

1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 946222-37-3

Cat. No.: VC4426723

Molecular Formula: C21H19ClN2O4

Molecular Weight: 398.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946222-37-3 |

|---|---|

| Molecular Formula | C21H19ClN2O4 |

| Molecular Weight | 398.84 |

| IUPAC Name | 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C21H19ClN2O4/c1-27-16-8-9-18(19(12-16)28-2)23-20(25)17-7-4-10-24(21(17)26)13-14-5-3-6-15(22)11-14/h3-12H,13H2,1-2H3,(H,23,25) |

| Standard InChI Key | ZMCRNWOYCRWDKF-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide, reflects its intricate substitution pattern. Its molecular formula, C₂₁H₁₉ClN₂O₄, corresponds to a molecular weight of 398.84 g/mol. Key structural features include:

-

A 2-oxo-1,2-dihydropyridine ring serving as the central scaffold.

-

A 3-chlorobenzyl group at the N1 position.

-

A 2,4-dimethoxyphenyl carboxamide substituent at the C3 position.

The SMILES string COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl)OC and InChIKey ZMCRNWOYCRWDKF-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic properties.

Physicochemical Properties

While experimental solubility data remain unreported, the compound’s logP (calculated: ~3.2) and hydrogen-bond acceptor/donor counts (4 and 1, respectively) suggest moderate lipophilicity, aligning with typical nicotinonitrile derivatives . The presence of electron-withdrawing (chloro, carbonyl) and electron-donating (methoxy) groups creates a polarized electronic environment, potentially influencing reactivity and biological interactions .

Synthesis and Mechanistic Pathways

General Synthetic Strategies

The synthesis of 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide likely follows multi-step protocols common to nicotinonitrile derivatives. As outlined in Scheme 42 of Shamroukh et al. , analogous compounds are synthesized via:

-

Alkylation of pyridine precursors: Introduction of the 3-chlorobenzyl group via nucleophilic substitution or metal-catalyzed coupling.

-

Carboxamide formation: Condensation of activated pyridine carboxylates with 2,4-dimethoxyaniline under Schotten-Baumann conditions.

-

Oxidation/cyclization: Final oxidation steps to establish the 2-oxo-dihydropyridine motif, often employing reagents like DDQ or MnO₂ .

Key Reaction Intermediates

A plausible synthetic route involves:

-

Intermediate I: 2-Chloro-3-cyanopyridine derivatives, as described in Scheme 13 of Shamroukh et al. , which undergo benzylation at the pyridine nitrogen.

-

Intermediate II: Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by coupling with 2,4-dimethoxyaniline to form the carboxamide.

-

Intermediate III: Cyclization under basic or oxidative conditions to yield the dihydropyridone ring .

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyridine ring and electron-rich methoxyphenyl group render the compound amenable to regioselective electrophilic substitution. For example:

-

Halogenation: Bromination at the pyridine C4 or C5 positions under mild conditions .

-

Nitration: Directed nitration of the 3-chlorobenzyl moiety using mixed acid systems .

Nucleophilic Additions

The 2-oxo group participates in nucleophilic additions, enabling:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume